molecular formula C7H5BrN2 B3041711 N-(2-Bromophenyl)cyanamide CAS No. 343269-59-0

N-(2-Bromophenyl)cyanamide

Cat. No.: B3041711
CAS No.: 343269-59-0
M. Wt: 197.03 g/mol
InChI Key: RUSQDYCVIFJQSH-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)cyanamide is an organic compound that belongs to the family of organobromine compounds. It consists of a cyanamide functional group attached to a bromophenyl ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Bromophenyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with cyanamide under specific conditions. The reaction typically requires a catalyst, such as copper iodide, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)cyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Cyclization Reactions: Catalysts like palladium or copper in the presence of ligands.

    Coupling Reactions: Boronic acids or esters in the presence of palladium catalysts.

Major Products Formed

    Substitution Reactions: Various substituted phenyl cyanamides.

    Cyclization Reactions: Heterocyclic compounds like benzimidazoles.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

N-(2-Bromophenyl)cyanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)cyanamide involves its interaction with specific molecular targets. The cyanamide group can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions. It can form covalent bonds with target molecules, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)cyanamide
  • N-(2-Fluorophenyl)cyanamide
  • N-(2-Iodophenyl)cyanamide

Uniqueness

N-(2-Bromophenyl)cyanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific reactions, such as bromine-lithium exchange, which are not feasible with other halogens. This uniqueness makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

(2-bromophenyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSQDYCVIFJQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Bromophenyl)cyanamide
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